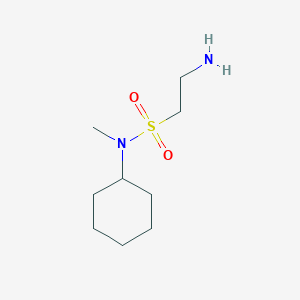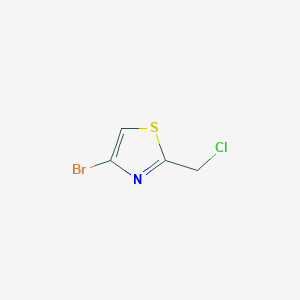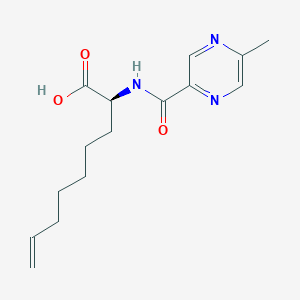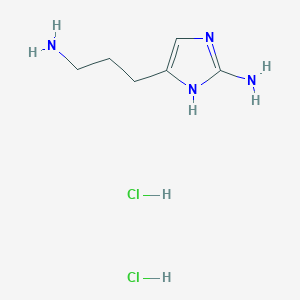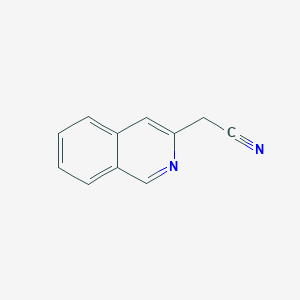![molecular formula C11H14ClNO2 B8786596 4-[2-chloroethyl(ethyl)amino]benzoic acid CAS No. 2045-21-8](/img/structure/B8786596.png)
4-[2-chloroethyl(ethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)-: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.132 g/mol . It is also known by other names such as benzoic acid nitrogen mustard and 4-(bis(2-chloroethyl)amino)benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- typically involves the reaction of p-aminobenzoic acid with 2-chloroethyl ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl groups.
Oxidation and Reduction Reactions: The aromatic ring and amino groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is used as a precursor for the synthesis of other compounds. It can also be used in studies involving nucleophilic substitution and other reaction mechanisms .
Biology and Medicine: The compound has potential applications in medicine, particularly in the development of anticancer agents. Its structure is similar to that of nitrogen mustards, which are known for their cytotoxic properties. Research is ongoing to explore its efficacy and safety in cancer treatment .
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products. Its reactivity and versatility make it a valuable intermediate in various synthetic processes .
Mechanism of Action
The mechanism of action of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other nitrogen mustards used in chemotherapy .
Comparison with Similar Compounds
- Benzoic acid, p-(bis(2-chloroethyl)amino)-
- 4-(Bis(2-chloroethyl)amino)benzoic acid
- Benzoic acid nitrogen mustard
Uniqueness: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is unique due to its specific structure, which combines the properties of benzoic acid with the reactivity of chloroethyl and ethylamino groups.
Properties
CAS No. |
2045-21-8 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-[2-chloroethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-2-13(8-7-12)10-5-3-9(4-6-10)11(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
ULODYZDCGAFRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

